1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
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Overview
Description
1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methoxybenzaldehyde and phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with a suitable dienophile to yield the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield quinone derivatives, while reduction could produce different spiro isomers
Scientific Research Applications
1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: The compound’s properties might be exploited in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The spiro structure allows for unique binding interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3a,6a-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO6/c1-33-17-13-11-15(12-14-17)22-20-21(26(32)28(25(20)31)16-7-3-2-4-8-16)27(34-22)23(29)18-9-5-6-10-19(18)24(27)30/h2-14,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFLZCOOBMPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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